cis-4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-naphthalenyl)phenol
Overview
Description
cis-4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-naphthalenyl)phenol is a compound with the molecular formula C23H22O2 and a molecular weight of 330.4 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-naphthalenyl)phenol typically involves multiple steps, including the formation of the tetrahydronaphthalene core and subsequent functionalization. One common method involves the Ullmann reaction catalyzed by copper, using 3-methoxyphenol as a co-reagent, followed by demethylation with hydrobromic acid in acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
cis-4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-naphthalenyl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using reagents such as potassium permanganate or chromium trioxide.
Reduction: Quinones can be reduced back to hydroquinones using reducing agents like sodium borohydride.
Electrophilic Aromatic Substitution: The hydroxyl group on the phenol ring activates the aromatic system towards electrophilic substitution reactions, such as nitration and bromination.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride
Electrophilic Substitution: Nitric acid for nitration, bromine water for bromination
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Substitution: 2-nitrophenol, 4-nitrophenol, 2,4,6-tribromophenol
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of bioactive natural products and conducting polymers.
Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Explored for its potential therapeutic properties in treating various diseases.
Industry: Utilized in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance.
Mechanism of Action
The mechanism of action of cis-4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-naphthalenyl)phenol involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known to interact with various biological targets, potentially influencing pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2S,3R)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-3-methylol-2,3-dihydrobenzofuran-2-yl]-2-methoxy-phenol
- 4-[(2S,3R)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxy-phenol
Uniqueness
cis-4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-naphthalenyl)phenol is unique due to its specific structural features, which confer distinct biological properties and potential applications. Its tetrahydronaphthalene core and methoxyphenyl group contribute to its diverse reactivity and functionality, distinguishing it from other similar compounds.
Biological Activity
cis-4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-naphthalenyl)phenol is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its structural characteristics, biological effects, and potential therapeutic applications based on recent studies.
Structural Characteristics
Molecular Formula : C23H22O2
Molecular Weight : 330.42 g/mol
CAS Number : 14089-22-6
The compound features a naphthalene core substituted with a methoxy group and a phenolic moiety, contributing to its unique properties and biological activities.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. For instance:
- In vitro Studies : The compound demonstrated significant cytotoxicity in human breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values ranging from 10 to 33 nM, comparable to established chemotherapeutics like combretastatin A-4 (CA-4) .
Cell Line | IC50 (nM) | Reference Compound | IC50 (nM) |
---|---|---|---|
MCF-7 | 10 - 33 | CA-4 | 3.9 |
MDA-MB-231 | 23 - 33 | CA-4 | 3.9 |
These findings suggest that this compound could serve as a lead compound for developing new anticancer agents.
The mechanism underlying the antiproliferative activity involves the inhibition of tubulin polymerization. The compound interacts with the colchicine-binding site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells . Flow cytometry analyses confirmed that treatment with this compound results in G2/M phase arrest in MCF-7 cells.
Study on Antitumor Activity
In a comprehensive study published in the Journal of Medicinal Chemistry, researchers evaluated various derivatives of tetrahydronaphthalene compounds, including this compound. The study reported that this compound exhibited potent antitumor activity across multiple human cancer cell lines .
The results indicated that modifications to the substituents on the naphthalene ring could enhance the biological activity. For example:
Derivative | IC50 (nM) | Cell Line |
---|---|---|
cis-Tetrahydro | 10 - 33 | MCF-7 |
ortho-substituted | 8.8 - 18.1 | Various Tumor Lines |
These findings underscore the importance of structural optimization in enhancing the pharmacological profile of naphthalene derivatives.
Properties
IUPAC Name |
4-[(1R,2S)-6-methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O2/c1-25-20-12-14-22-18(15-20)9-13-21(16-5-3-2-4-6-16)23(22)17-7-10-19(24)11-8-17/h2-8,10-12,14-15,21,23-24H,9,13H2,1H3/t21-,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUALGQALXWQQPQ-GGAORHGYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(C(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@H]([C@H](CC2)C3=CC=CC=C3)C4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648757 | |
Record name | 4-[(1R,2S)-6-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14089-22-6 | |
Record name | 4-[(1R,2S)-6-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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